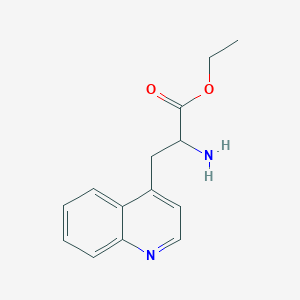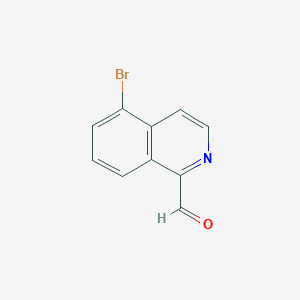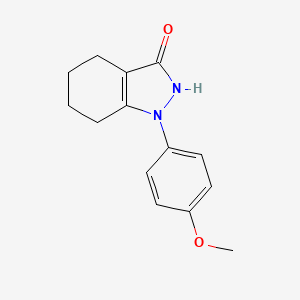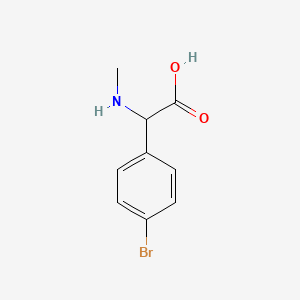
2-(4-Bromophenyl)-2-(methylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ブロモフェニル)-2-(メチルアミノ)酢酸は、酢酸骨格にブロモフェニル基とメチルアミノ基が結合した有機化合物です。
2. 製法
合成経路と反応条件
2-(4-ブロモフェニル)-2-(メチルアミノ)酢酸の合成は、通常、以下の手順を伴います。
アミノ化: メチルアミンを用いた求核置換反応によって、メチルアミノ基を導入できます。
酢酸の導入: カルボキシル化反応または無水酢酸を使用することによって、酢酸部分を導入できます。
工業生産方法
工業生産方法では、収率と純度を最大化するために、最適化された反応条件が採用される場合があります。 これには、反応を促進するために、触媒、制御された温度、および特定の溶媒を使用することが含まれる場合があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こし、対応するケトンまたはカルボン酸を生成する可能性があります。
還元: 還元反応により、ブロモフェニル基をフェニル基に変換したり、カルボン酸をアルコールに還元したりすることができます。
置換: 臭素原子は、水酸基やアミノ基などの他の求核試薬と置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤がよく使用されます。
置換: 水酸化ナトリウム (NaOH) やアンモニア (NH3) などの求核試薬を、置換反応に使用できます。
主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールまたは脱ハロゲン化化合物の生成。
置換: 水酸化またはアミノ化誘導体の生成。
4. 科学研究への応用
化学
誘導体の合成:
生物学
生化学研究: 生物学的分子との相互作用とその生化学プローブとしての可能性について調査されました。
医学
薬理学的研究: 抗炎症作用や鎮痛作用など、その潜在的な治療効果について研究されています。
産業
材料科学: 特定の電気的または光学的特性を持つ新素材の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(methylamino)acetic acid typically involves the following steps:
Amination: The methylamino group can be introduced via nucleophilic substitution using methylamine.
Acetic Acid Introduction: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic anhydride.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the bromophenyl group to a phenyl group or reduce the carboxylic acid to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or dehalogenated compounds.
Substitution: Formation of hydroxylated or aminated derivatives.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
2-(4-ブロモフェニル)-2-(メチルアミノ)酢酸の作用機序には、特定の分子標的との相互作用が関与します。 これらには、酵素、受容体、または他のタンパク質が含まれ、生化学経路の調節につながります。 具体的な経路と標的は、特定の用途と使用状況によって異なります。
6. 類似化合物の比較
類似化合物
2-フェニル-2-(メチルアミノ)酢酸: 臭素原子が含まれていないため、反応性と生物活性に違いが生じる可能性があります。
2-(4-クロロフェニル)-2-(メチルアミノ)酢酸: 臭素原子ではなく塩素原子を含んでいるため、その化学的および物理的特性が変化する可能性があります。
独自性
2-(4-ブロモフェニル)-2-(メチルアミノ)酢酸は、臭素原子の存在によって独自であり、反応性、安定性、および生物学的標的との相互作用に影響を与える可能性があります。 この独自性により、さまざまな科学分野における研究開発に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
2-Phenyl-2-(methylamino)acetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(4-Chlorophenyl)-2-(methylamino)acetic acid: Contains a chlorine atom instead of bromine, potentially altering its chemical and physical properties.
Uniqueness
2-(4-Bromophenyl)-2-(methylamino)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity, stability, and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
2-(4-bromophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-11-8(9(12)13)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3,(H,12,13) |
InChIキー |
PCMISMASZUUOII-UHFFFAOYSA-N |
正規SMILES |
CNC(C1=CC=C(C=C1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)
![7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11870882.png)
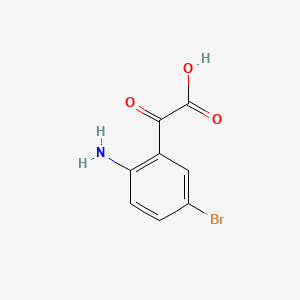

![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)

